Lumiflavin-13C,15N2
Description
Lumiflavin-13C,15N2 is a stable isotope-labeled derivative of lumiflavin (trimethylisoalloxazine), a photodegradation product of riboflavin (vitamin B2). This compound is synthesized with isotopic enrichment at specific carbon (13C) and nitrogen (15N) positions, enabling its use as an internal standard in mass spectrometry (MS) and fluorescence-based assays. Lumiflavin exhibits strong fluorescence in chloroform, which remains stable for up to 250 minutes, making it suitable for quantifying riboflavin in biological samples like urine . Its isotopic labeling allows precise differentiation from non-labeled molecules in complex matrices, critical for accurate quantification in high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) workflows.
Properties
Molecular Formula |
C₁₂¹³CH₁₂N₂¹⁵N₂O₂ |
|---|---|
Molecular Weight |
259.24 |
Synonyms |
7,8,10-Trimethylbenzo[g]pteridine-2,4(3H,10H)-dione-13C,15N2; 4-hydroxy-7,8,10-trimethylbenzo[g]pteridin-2(10H)-one-13C,15N2; Lumiflavine-13C,15N2; 7,8,10-Trimethylisoalloxazine-13C,15N2; Lumilactoflavin-13C,15N2; |
Origin of Product |
United States |
Comparison with Similar Compounds
Data Table: Comparative Analysis of Isotope-Labeled Compounds
*Molecular formulas inferred from evidence; exact structures may vary.
Key Research Findings and Challenges
Synthesis and Purity :
- Contamination in isotope-labeled precursors (e.g., 15N2 gas with 15N-ammonium/nitrate) can lead to overestimated nitrogen fixation rates, underscoring the need for rigorous quality control .
- Multi-step synthesis routes, such as those for gemcitabine-13C,15N2, require precise isotopic enrichment to ensure analytical accuracy .
Analytical Performance :
- Recovery rates of isotope-labeled compounds (e.g., 57–74% for uracil-13C4,15N2 metabolites) vary significantly, impacting quantification precision in biological matrices .
- Agitation methods (vortexing vs. shaking) influence 15N2 dissolution efficiency, a factor critical for tracer distribution in incubation studies .
Stability and Handling :
- This compound’s fluorescence stability in chloroform contrasts with solvent-sensitive compounds like [13C,15N2]-urea, where deuterated solvents enhance NMR relaxation times .
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